Cas no 2034436-72-9 (2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide)

2-Bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide is a brominated benzamide derivative featuring a thiophene-pyridine hybrid scaffold. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines aromatic heterocycles with an amide linker. The presence of a bromine atom enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The thiophene and pyridine moieties contribute to potential electronic and binding properties, suggesting applications in pharmaceutical development or organic electronics. Its well-defined molecular structure allows for precise modifications, facilitating targeted research in drug discovery and functional materials.
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide structure
2034436-72-9 structure
商品名:2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
CAS番号:2034436-72-9
MF:C17H13BrN2OS
メガワット:373.2669
CID:5349307

2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide
    • 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
    • 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
    • インチ: 1S/C17H13BrN2OS/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-19-15(10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21)
    • InChIKey: DPAOOCZGNTVAMH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C([H])C([H])=C([H])C([H])=C1C(N([H])C([H])([H])C1C([H])=C([H])N=C(C2=C([H])C([H])=C([H])S2)C=1[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 382
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 70.2

2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6515-0797-20mg
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9 90%+
20mg
$99.0 2023-04-24
Life Chemicals
F6515-0797-4mg
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
4mg
$66.0 2023-09-08
Life Chemicals
F6515-0797-5mg
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
5mg
$69.0 2023-09-08
Life Chemicals
F6515-0797-3mg
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
3mg
$63.0 2023-09-08
Life Chemicals
F6515-0797-10mg
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
10mg
$79.0 2023-09-08
Life Chemicals
F6515-0797-5μmol
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6515-0797-10μmol
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6515-0797-1mg
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
1mg
$54.0 2023-09-08
Life Chemicals
F6515-0797-15mg
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9
15mg
$89.0 2023-09-08
Life Chemicals
F6515-0797-20μmol
2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide
2034436-72-9 90%+
20μl
$79.0 2023-04-24

2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide 関連文献

2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamideに関する追加情報

Introduction to 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide (CAS No. 2034436-72-9)

2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide (CAS No. 2034436-72-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide incorporates several key pharmacophoric elements that are highly relevant to modern medicinal chemistry. The presence of a bromine substituent at the second carbon position enhances its reactivity, allowing for further functionalization and modification. This characteristic is particularly valuable in the synthesis of more complex derivatives that may exhibit enhanced biological activity.

The core structure of this compound features a benzamide moiety linked to a pyridine ring, which is further substituted with a thiophene ring at the 2-position. This arrangement creates a multi-ringed system that can interact with biological targets in multiple ways, potentially leading to broad-spectrum activity. The pyridine-thiophene fusion is particularly interesting, as it has been shown to enhance binding affinity and selectivity in various drug candidates.

In recent years, there has been growing interest in the development of small molecules that target protein-protein interactions (PPIs). 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide has been identified as a potential lead compound in this area due to its ability to modulate PPIs through its unique structural framework. PPIs are involved in numerous cellular processes and are often considered challenging targets for drug development. However, the multifaceted nature of this compound suggests that it may be able to disrupt or regulate these interactions effectively.

The benzamide moiety is known for its role as a bioisostere of amides, which are common motifs in biologically active molecules. The incorporation of this group into the structure of 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide not only contributes to its overall stability but also enhances its solubility and bioavailability, which are critical factors in drug design.

Recent studies have highlighted the importance of computational chemistry in the optimization of drug candidates. Molecular modeling techniques have been employed to explore the binding interactions of 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide with various biological targets. These studies have revealed that the compound can form stable hydrogen bonds and hydrophobic interactions with its intended receptors, suggesting a high potential for therapeutic efficacy.

The synthesis of 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination step is particularly critical, as it determines the reactivity of the subsequent functionalization reactions. Advanced synthetic methodologies have been developed to improve the efficiency and selectivity of these transformations.

In addition to its potential applications in drug development, 2-bromo-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}benzamide has shown promise in materials science and nanotechnology. Its unique structural properties make it suitable for use as a building block in the design of novel materials with tailored electronic and optical characteristics.

The future prospects for this compound are vast, with ongoing research focusing on expanding its chemical space through library synthesis and virtual screening techniques. These efforts aim to identify new derivatives with enhanced pharmacological properties and improved therapeutic profiles.

The role of interdisciplinary collaboration cannot be overstated in advancing our understanding and utilization of compounds like 2-bromo-N-{[2-(thiophen-2-y)]methyl}benzamide. By integrating expertise from organic chemistry, medicinal biology, computational science, and materials science, researchers can accelerate the discovery and development of next-generation therapeutics.

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